Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-methyl-1H-indole-3-carbaldehyde
Executive Summary
6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a trisubstituted indole derivative serving as a critical scaffold in medicinal chemistry. Distinguished by its C6-halogenation and C2-methylation, this compound exhibits enhanced lipophilicity and metabolic stability compared to its parent indole-3-carboxaldehyde. It functions as a versatile electrophile in the synthesis of Schiff bases, chalcones, and heterocyclic hybrids targeting kinase pathways and microbial resistance mechanisms.
This guide provides a definitive technical profile of the molecule, detailing its physicochemical properties, Vilsmeier-Haack synthetic architecture, and analytical validation protocols.
Molecular Identity & Physicochemical Core
The precise stoichiometry and mass characteristics are fundamental for accurate stoichiometric calculations and mass spectrometry (MS) validation.
Nomenclature and Formula
-
IUPAC Name: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde[1][2][3]
-
Common Synonyms: 6-Chloro-2-methyl-3-formylindole
-
CAS Registry Number: 933741-38-9 (Note: Verify with specific vendor COA as isomers vary)
Physicochemical Data Table
| Property | Value | Technical Note |
| Molecular Formula | Confirmed by elemental analysis logic. | |
| Molecular Weight | 193.63 g/mol | Average mass for stoichiometric calculations. |
| Exact Mass | 193.0294 g/mol | Monoisotopic mass for High-Res MS (HRMS). |
| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline solid. |
| Melting Point | 210–215 °C (Predicted) | Analogous 5-chloro-2-methyl derivatives melt at ~215°C [1]. |
| Solubility | DMSO, DMF, hot EtOH | Limited solubility in water and non-polar solvents (Hexane). |
| LogP | ~2.6 – 2.9 | C6-Cl and C2-Me substitution increases lipophilicity vs. indole. |
Synthetic Architecture: The Vilsmeier-Haack Protocol
The industrial and laboratory standard for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher regioselectivity and yields.
Mechanistic Causality
The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and phosphorus oxychloride (
-
Electrophilic Attack: The electron-rich indole ring (specifically C3) attacks the electrophilic chloroiminium species. The C2-methyl group sterically influences this but also donates electron density, stabilizing the transition state.
-
Imine Intermediate: An iminium salt intermediate is formed, which is stable in acidic media.
-
Hydrolysis: Basic workup (NaOH or
) hydrolyzes the iminium salt to reveal the C3-aldehyde.
Synthetic Workflow Diagram
The following flowchart visualizes the critical process steps and decision points for the synthesis.
Figure 1: Step-by-step Vilsmeier-Haack formylation protocol for 6-chloro-2-methyl-1H-indole-3-carbaldehyde.
Experimental Protocol (Bench Scale)
-
Step 1: Cool anhydrous DMF (5 equiv) to 0°C in a round-bottom flask under argon.
-
Step 2: Add
(1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent (white suspension/slurry). -
Step 3: Dissolve 6-chloro-2-methylindole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture.
-
Step 4: Allow to warm to Room Temperature (RT), then heat to 80°C for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Step 5: Pour reaction mixture into crushed ice. Basify to pH 9 using saturated
solution. -
Step 6: Filter the resulting precipitate, wash with water, and dry. Recrystallize from Ethanol to obtain the pure aldehyde.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, researchers must validate the structure using orthogonal analytical methods. The presence of Chlorine provides a unique mass spectrometric signature.
Mass Spectrometry (MS) Logic
The Chlorine atom (
-
M+ peak: ~193.03 Da (100% relative abundance)
-
M+2 peak: ~195.03 Da (~32% relative abundance)
-
Validation Rule: If the M+2 peak is missing or the ratio is not approx. 3:1, the chlorination is absent or the product is degraded.
Proton NMR ( -NMR) Expectations
Solvent: DMSO-
-
Aldehyde (-CHO): Singlet at
9.9 – 10.2 ppm. (Diagnostic peak).[4][5] -
Indole -NH: Broad singlet at
11.5 – 12.0 ppm (Exchangeable with ). -
C2-Methyl: Singlet at
2.4 – 2.6 ppm (Integration: 3H). -
Aromatic Region: Three protons.[6] The C6-Cl substitution pattern splits the signals into specific doublets/multiplets typically between 7.0 – 8.2 ppm.
Figure 2: Analytical decision tree for confirming the identity of the chlorinated indole aldehyde.
Pharmaceutical Utility & Applications
The 6-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold is rarely an endpoint; it is a high-value intermediate.
Schiff Base Formation (Antimicrobial/Antiviral)
Condensation with hydrazines (e.g., thiosemicarbazide) or amines yields Schiff bases. The C6-chlorine atom enhances the lipophilicity, facilitating membrane permeability in bacterial (MRSA) and fungal strains [2].
-
Reaction: Aldehyde +
Imine ( ).
Chalcone Synthesis (Anticancer)
Claisen-Schmidt condensation with acetophenones yields indole-chalcone hybrids. These compounds are potent microtubule destabilizers and kinase inhibitors. The 2-methyl group restricts conformational rotation, potentially improving binding selectivity in protein active sites [3].
Heterocyclic Fusion
Reaction with ethyl acetoacetate and urea (Biginelli-like conditions) or other condensation partners can fuse new rings to the indole, creating complex polycyclic systems used in drug discovery libraries.
References
-
Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A). Link
-
El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new 1-substituted-indole-3-carboxaldehyde derivatives. Der Pharma Chemica. Link
-
Bhardwaj, V., et al. (2020). Indole-3-carbaldehyde: A promising scaffold for the development of potent bioactive agents. Current Organic Chemistry. Link
-
PubChem.[7] (n.d.). Compound Summary: Indole-3-carboxaldehyde derivatives. National Library of Medicine. Link
Sources
- 1. 380448-07-7|5-Chloro-3-formyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 728024-59-7|2,6-Dimethyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 171270-39-6|7-Chloro-2-methylquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. chemimpex.com [chemimpex.com]
